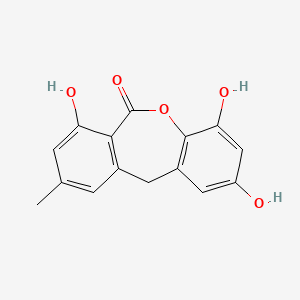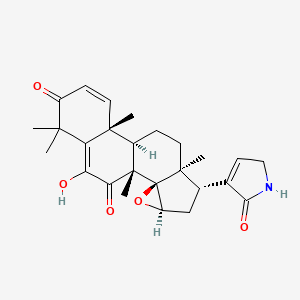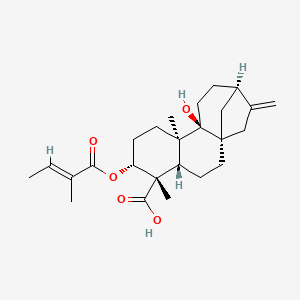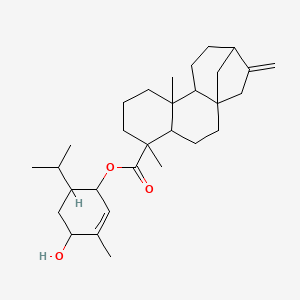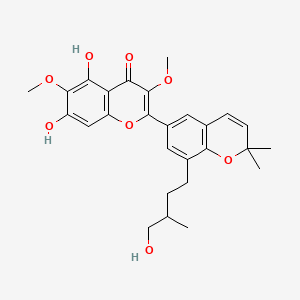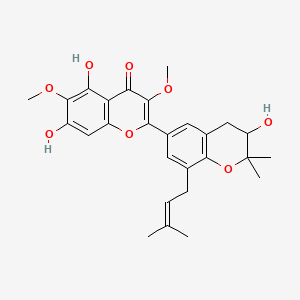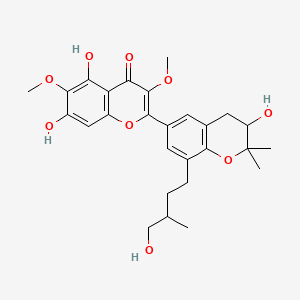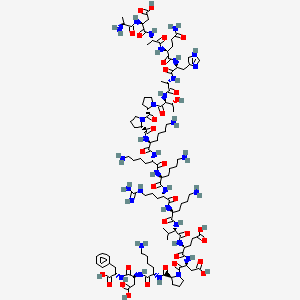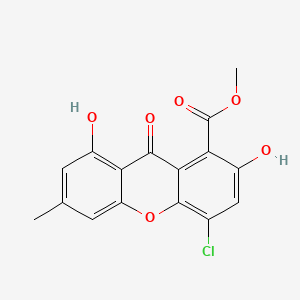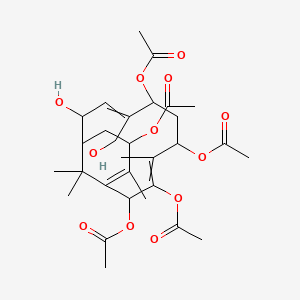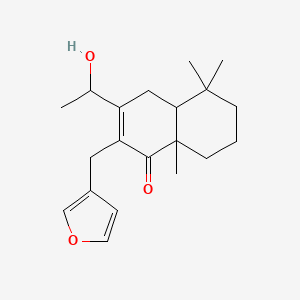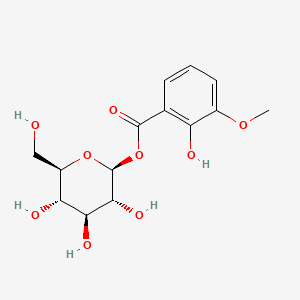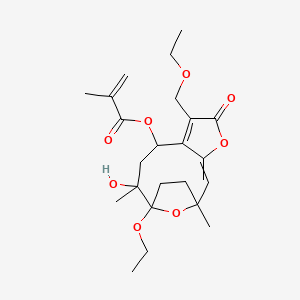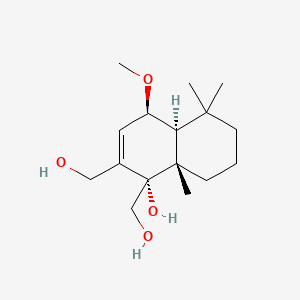
Ustusol C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ustusol C is a compound with the molecular formula C16H28O4 . It is a type of sesquiterpenoid and is sourced from Aspergillus ustus . The compound is a powder in physical form and is used for signaling inhibitors, biological activities, or pharmacological activities .
Molecular Structure Analysis
The molecular structure of Ustusol C is represented by the InChI string:InChI=1S/C16H28O4/c1-14(2)6-5-7-15(3)13(14)12(20-4)8-11(9-17)16(15,19)10-18/h8,12-13,17-19H,5-7,9-10H2,1-4H3/t12-,13+,15+,16-/m1/s1 . This represents the unique structure of the molecule. The average mass of Ustusol C is 284.396 g/mol . Physical And Chemical Properties Analysis
Ustusol C is a powder and its solvents include Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The compound should be stored in conditions protected from air and light, preferably refrigerated or frozen at 2-8 °C .Aplicaciones Científicas De Investigación
Cecropia obtusifolia and Chlorogenic Acid in Diabetes Treatment
Cecropia obtusifolia, a plant used in traditional medicine for diabetes, contains chlorogenic acid (CGA). This compound stimulates glucose uptake in both insulin-sensitive and insulin-resistant adipocytes, suggesting its potential application in diabetes treatment and management. The potency of CGA in stimulating glucose uptake is comparable to the anti-diabetic drug rosiglitazone, highlighting its significance in scientific research for diabetes (Alonso-Castro et al., 2008).
Hypoglycemic and Hepatoprotective Effects
The aqueous extract of Cecropia obtusifolia has been shown to exhibit hypoglycemic effects and hepatoprotective properties. It increases insulin secretion, enhances liver glycogen storage, and improves lipid metabolism. This suggests potential applications in treating diabetes and liver-related diseases (Fortis-Barrera et al., 2019).
Antibacterial Properties of Aspergillus ustus
New drimane sesquiterpenes isolated from Aspergillus ustus exhibit weak antibacterial activity against clinically relevant pathogens. This suggests potential applications in developing new antibacterial agents (Neuhaus & Loesgen, 2020).
Impact of Drying Temperature on Pharmacological Activity
Research on Cecropia obtusifolia indicates that drying temperature affects the pharmacological activity of its organic extracts. This is crucial for understanding the optimal processing conditions for medicinal use (Aguirre-Crespo et al., 2015).
Comparative Toxicogenomics and Biomarker Predictions
Studies on comparative toxicogenomics using rat and human metabolic networks can provide insights into species-specific metabolism and biomarker predictions. This approach could be relevant for assessing the effects of compounds like Ustusol C in different biological systems (Blais et al., 2017).
Propiedades
IUPAC Name |
(1S,4R,4aS,8aS)-1,2-bis(hydroxymethyl)-4-methoxy-5,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-naphthalen-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O4/c1-14(2)6-5-7-15(3)13(14)12(20-4)8-11(9-17)16(15,19)10-18/h8,12-13,17-19H,5-7,9-10H2,1-4H3/t12-,13+,15+,16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHNAEGQIWXWGS-BFJAYTPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1C(C=C(C2(CO)O)CO)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1[C@@H](C=C([C@@]2(CO)O)CO)OC)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ustusol C | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Oxa-4,9-diazatricyclo[5.2.2.02,6]undeca-1(9),2(6),4,7-tetraene](/img/structure/B593465.png)
